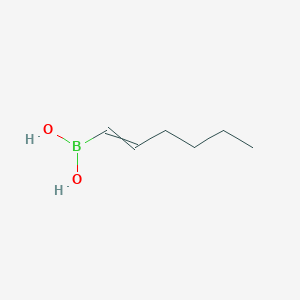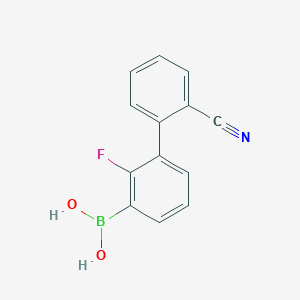
1,1,1-trifluoro-4-phenylbut-3-yn-2-one
Vue d'ensemble
Description
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one is an organic compound with the molecular formula C10H5F3O It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a butynone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one can be synthesized through various methods. One common synthetic route involves the reaction of this compound with diphenyldiazomethane at 20°C in ethyl ether. This reaction leads to the formation of 4-(trifluoromethyl)-1,1,6,6-tetraphenyl-4,6-dihydro-1H-benz[5,6]oxepino[4,5-c]pyrazole through a [3+2]-cycloaddition followed by a [3+6]-cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings, with appropriate scaling up of reagents and optimization of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one undergoes various types of chemical reactions, including:
Cycloaddition Reactions: As mentioned earlier, it reacts with diphenyldiazomethane through [3+2] and [3+6] cycloaddition reactions.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Diphenyldiazomethane: Used in cycloaddition reactions with this compound.
Ethyl Ether: Common solvent used in the reaction with diphenyldiazomethane.
Major Products Formed
4-(Trifluoromethyl)-1,1,6,6-tetraphenyl-4,6-dihydro-1H-benz[5,6]oxepino[4,5-c]pyrazole: Formed through cycloaddition reactions with diphenyldiazomethane.
Applications De Recherche Scientifique
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and cycloaddition reactions.
Biology and Medicine:
Industry: May be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one involves its participation in cycloaddition reactions. The trifluoromethyl group and the phenyl group play crucial roles in stabilizing reaction intermediates and facilitating the formation of complex cyclic structures. The molecular targets and pathways involved in its reactions are primarily related to the formation of pyrazole and oxepine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
1,1,1-Trifluoro-4-phenyl-3-butyn-2-ol: Another similar compound with a hydroxyl group.
Uniqueness
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one is unique due to its combination of a trifluoromethyl group, a phenyl group, and a butynone structure. This combination imparts distinct chemical reactivity and potential for forming complex cyclic structures through cycloaddition reactions .
Propriétés
Numéro CAS |
58518-08-4 |
|---|---|
Formule moléculaire |
C10H5F3O |
Poids moléculaire |
198.14 g/mol |
Nom IUPAC |
1,1,1-trifluoro-4-phenylbut-3-yn-2-one |
InChI |
InChI=1S/C10H5F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H |
Clé InChI |
LISOVATZGSPQOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC(=O)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B8805355.png)




![(Octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B8805400.png)


![2-(3-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B8805419.png)


![Acenaphtho[1,2-b]quinoxaline-9-carboxylic acid](/img/structure/B8805438.png)
